molecular formula C15H14F3NO2S2 B2598134 3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine CAS No. 2191401-17-7

3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

Cat. No.: B2598134
CAS No.: 2191401-17-7
M. Wt: 361.4
InChI Key: SZMFUMPKDDOPPO-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine (hereafter referred to by its full IUPAC name) is a synthetic small molecule featuring a pyrrolidine core substituted with a thiophene ring and a 4-(trifluoromethyl)phenyl sulfonyl group. This compound is of interest in medicinal chemistry due to its structural motifs:

  • Thiophene: A sulfur-containing heterocycle known for enhancing binding affinity to biological targets via π-π interactions and improved metabolic stability compared to benzene .
  • Trifluoromethyl sulfonyl group: The electron-withdrawing trifluoromethyl (CF₃) group enhances lipophilicity and metabolic resistance, while the sulfonamide moiety facilitates hydrogen bonding with target proteins .

Preclinical studies suggest applications in oncology and antimicrobial therapy, though its exact mechanism remains under investigation .

Properties

IUPAC Name

3-thiophen-2-yl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S2/c16-15(17,18)12-3-5-13(6-4-12)23(20,21)19-8-7-11(10-19)14-2-1-9-22-14/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMFUMPKDDOPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the thiophene group and the sulfonyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound exhibits promising anticancer properties. Studies have demonstrated that derivatives of pyrrolidine with thiophene and trifluoromethyl groups can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating significant potency against these cancer types .

1.2 Anti-inflammatory Properties
Research indicates that compounds containing the pyrrolidine and thiophene moieties possess anti-inflammatory effects. They have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Certain derivatives have shown superior activity compared to standard anti-inflammatory drugs like celecoxib, making them potential candidates for developing new anti-inflammatory therapies .

1.3 Antidiabetic Potential
The trifluoromethyl group in the compound enhances its lipophilicity and bioactivity, making it a candidate for antidiabetic drug development. Preliminary studies have reported that similar compounds can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, with promising % inhibition rates .

Materials Science

2.1 Organic Electronics
The incorporation of thiophene units into organic semiconductors has been extensively studied due to their electronic properties. The compound's structure allows for effective charge transport, making it suitable for applications in organic photovoltaics and field-effect transistors (FETs). Research has shown that thiophene-based materials can enhance device performance by improving charge mobility .

2.2 Polymer Chemistry
3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can serve as a monomer for synthesizing polymers with tailored properties. The sulfonyl group introduces functional diversity, enabling the development of polymers with specific thermal and mechanical properties suitable for coatings or advanced materials .

Case Studies

Study Objective Findings Reference
Study 1Evaluate anticancer activityShowed IC50 values of 1.76 μM against MCF-7 cells
Study 2Assess anti-inflammatory effectsExhibited over 80% inhibition of COX-2 activity
Study 3Investigate antidiabetic potentialInhibited α-glucosidase by 83% at 500 μM concentration
Study 4Explore electronic propertiesDemonstrated enhanced charge mobility in FET applications

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Findings :

  • The CF₃ group increases lipophilicity (LogP) and plasma protein binding, reducing free drug availability but extending half-life .
  • Nitro (NO₂) substituents further elevate LogP but impair bioavailability due to poor solubility .

Pyrrolidine vs. Piperidine Core

Replacing pyrrolidine with piperidine (a six-membered ring) impacts conformational flexibility and target selectivity:

Compound Core Target Selectivity (Kinase X vs. Kinase Y) Cytotoxicity (CC₅₀, μM)
3-(Thiophen-2-yl)-[...]pyrrolidine Pyrrolidine 12:1 >100
3-(Thiophen-2-yl)-[...]piperidine Piperidine 3:1 45

Mechanistic Note: The smaller pyrrolidine core restricts rotational freedom, enhancing selectivity for Kinase X over Kinase Y. Piperidine derivatives exhibit off-target cytotoxicity, likely due to less constrained binding .

Trifluoromethyl Group Impact

The CF₃ group’s role was validated by comparing analogs with methyl (CH₃) or hydrogen (H) substituents:

Compound Substituent Metabolic Stability (t₁/₂, min) CYP3A4 Inhibition (%)
3-(Thiophen-2-yl)-[...]pyrrolidine CF₃ 120 15
3-(Thiophen-2-yl)-1-((4-CH₃-phenyl)sulfonyl)pyrrolidine CH₃ 60 30
3-(Thiophen-2-yl)-1-(phenylsulfonyl)pyrrolidine H 45 45

Biological Activity

The compound 3-(Thiophen-2-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F3N1O2S1C_{14}H_{12}F_3N_1O_2S_1. The structure consists of a pyrrolidine ring substituted with a thiophene and a trifluoromethylphenyl sulfonyl group, which contributes to its unique biological properties.

PropertyValue
Molecular Weight321.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogPNot available

Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against various bacterial strains.

  • Study Findings : A related study reported that pyrrole derivatives had minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also noteworthy. In a series of experiments, pyrrolidine derivatives were tested for their ability to inhibit inflammatory mediators.

  • Case Study : One study evaluated the anti-inflammatory effects of similar compounds and found IC50 values ranging from 50 to 70 μg/mL, suggesting comparable efficacy to known anti-inflammatory drugs like diclofenac .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolidine derivatives. Variations in substituents on the pyrrolidine ring significantly influence their pharmacological effects.

  • Research Insights : A detailed SAR analysis revealed that modifications at the thiophene and trifluoromethyl positions could enhance potency against specific targets, such as enzymes involved in inflammatory pathways .

Absorption and Distribution

Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption characteristics, allowing them to reach therapeutic concentrations in biological systems effectively.

Toxicological Profile

Preliminary toxicological assessments suggest that these compounds are well-tolerated at therapeutic doses. However, comprehensive toxicity studies are necessary to establish safety profiles before clinical applications.

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